molecular formula C8H18N2O2 B557208 N-Boc-1,3-propanediamine CAS No. 75178-96-0

N-Boc-1,3-propanediamine

Cat. No. B557208
CAS RN: 75178-96-0
M. Wt: 174.24 g/mol
InChI Key: POHWAQLZBIMPRN-UHFFFAOYSA-N
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Description

N-Boc-1,3-propanediamine, also known as N-Boc-1,3-diaminopropane or tert-Butyl N-(3-aminopropyl)carbamate, is a colorless to light yellow liquid . It is used in the preparation of spermidine analogues and pharmacologically active compounds . It is also used in Suzuki reactions .


Synthesis Analysis

N-Boc-1,3-propanediamine is synthesized by dissolving 1,3-diaminopropane in dichloromethane, and then adding di-t-butyl dicarbonate to it at 0°C under a nitrogen atmosphere . After stirring the reaction solution at room temperature for 3 hours, brine is added to the reaction solution. The mixture is then subjected to extraction using ethyl acetate, and the extract is dried over anhydrous sodium sulfate . After filtration, the reaction solution is filtered, then concentrated under reduced pressure, and purified by column chromatography to obtain the compound .


Molecular Structure Analysis

The molecular formula of N-Boc-1,3-propanediamine is C8H18N2O2 . Its exact mass is 174.14 and its molecular weight is 174.244 .


Chemical Reactions Analysis

N-Boc-1,3-diaminopropane is used in the preparation of spermidine analogues as well as in the preparation of pharmacologically active compounds . It is also used in Suzuki reactions .


Physical And Chemical Properties Analysis

N-Boc-1,3-propanediamine is a colorless to light yellow liquid . It has a significant alkalinity and can react with common acidic substances .

Scientific Research Applications

  • Radioprotective Activity : N-Boc-1,3-propanediamine derivatives were evaluated as potential radioprotectors in mice. Surprisingly, these compounds did not exhibit radioprotective activity (Oiry et al., 1995).

  • Synthesis of Derivatives : N-Boc-1,3-propanediamine was used in the synthesis of various compounds, such as 1,3-diphenyl-1,3-propanediamine derivatives (Xu Liang, 2010) and (dl)-1,3-diphenyl-1,3-propanediamines (Denmark & Kim, 1992).

  • Thermal Removal in Polyamines Preparation : The thermal removal of Boc-protecting groups was used during the preparation of open-chain polyamines (Krakowiak & Bradshaw, 1996).

  • Identification in Corrosion Inhibition : N-1-Alkyl-1,3-propanediamines, identified using GC–MS, were applied in anticorrosive and antifouling formulations for water–steam circuits in the power industry (Kusch et al., 2009).

  • Synthesis of Marine Alkaloids : N-Boc-1,3-propanediamine was used in the total syntheses of (-)-papuamine and (-)-haliclonadiamine, marine alkaloids (Mcdermott et al., 1996).

  • Amidation Reaction Catalyst : N,N-Dimethyl-N′-lauryl-1,3-propanediamine and its homologues were synthesized as catalysts in amidation reactions (Gu Song-yuan, 2013).

  • Modification of Octahedral Metal Complexes : Modifications in the structure of 1,3-propanediamine were studied for their impact on the structural characteristics of corresponding metal complexes (Đurić et al., 2020).

  • Development of Imaging Fluorescent Agents : N-Boc-1,3-propanediamine was used to develop imaging fluorescent agents bearing anti-inflammatory drugs for potential use in cancer early discovery (Abdul-Rida et al., 2020).

  • Catalyst in Chemical Reactions : It was utilized as a catalyst for the Baylis–Hillman reaction of cycloalkenones (Lee et al., 2004).

  • Determination in Biocides : Its presence was quantified in commercial biocides using NMR, HPLC/MS, and titration techniques (Mondin et al., 2014).

Safety And Hazards

N-Boc-1,3-propanediamine causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance is required . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Future Directions

While the specific future directions for N-Boc-1,3-propanediamine are not clearly mentioned in the retrieved resources, it is used in the preparation of pharmacologically active compounds , indicating its potential use in the development of new drugs and therapies.

properties

IUPAC Name

tert-butyl N-(3-aminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHWAQLZBIMPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370892
Record name N-Boc-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-1,3-propanediamine

CAS RN

75178-96-0
Record name tert-Butyl (3-aminopropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75178-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3-aminopropyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In Step 1, 1,3-diaminopropane (II) is reacted with a di-t-butylcarbonate (III) to give 3- aminopropyl carbamic acid 1,1-dimethylethyl ester (IV).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 46 g of di-tert-butyl-carbonate in 120 ml of methylene chloride was added at +5° C. without exceeding +10° C. to a solution of 36 ml of 1,3-diamino-propane in 160 ml of methylene chloride and after stirring for 16 hours at 20° C., the insoluble part was filtered off. The filtrate was evaporated to dryness under vacuum to obtain 63 g of residue which was chromatographed on silica (eluant: methanol with 2% ammonia) to obtain 23 g of the expected product melting at <60° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
H Yuan, J Xue, B Qian, H Chen, Y Zhu, M Lan - Applied Surface Science, 2017 - Elsevier
An antifouling polyurethane film modified by chondroitin sulfate (PU-CS) was prepared by chemical grafting with N-Boc-1,3-propanediamine as a spacer. The different mass fraction of N…
Number of citations: 27 www.sciencedirect.com
NA Abdul-Rida, S Adnan, QAH Jaber - Russian Journal of Bioorganic …, 2020 - Springer
A new series of 5,6-benzocoumarin derivatives carrying anti-inflammatory drugs were synthesized via alkylamide spacers, the target to develop novel imaging fluorescent agents as …
Number of citations: 5 link.springer.com
ME De Cabrera - 2019 - search.proquest.com
Gemcitabine is a potent anticancer cytidine analogue used to treat solid tumors. Its efficacy is diminished by rapid deamination to a toxic uridine derivative by cytidine deaminase. To …
Number of citations: 3 search.proquest.com
V Yarlagadda, MM Konai, GB Manjunath… - The Journal of …, 2015 - nature.com
Vancomycin, a glycopeptide antibiotic, has long been a drug of choice for life-threatening Gram-positive bacterial infections. Vancomycin confers its antibacterial activity by inhibiting …
Number of citations: 58 www.nature.com
JC Alfred, J Daunis, R Jacquier - … Chemistry and Physics, 1996 - Wiley Online Library
Two methods for the ready preparation of some protected primary amine‐functionalized (meth)acrylamide derivatives from amino halides or amino alcohols are described. The (meth)…
Number of citations: 5 onlinelibrary.wiley.com
F Yang, H Su, J Deng, L Mou, H Wang, R Li… - European Journal of …, 2021 - Elsevier
Human sirtuin 5 (SIRT5) plays pivotal roles in metabolic pathways and other biological processes, and is involved in several human diseases including cancer. Development of new …
Number of citations: 12 www.sciencedirect.com
J Ye, I Kalvet, F Schoenebeck, T Rovis - Nature chemistry, 2018 - nature.com
Primary aliphatic amines are important building blocks in organic synthesis due to the presence of a synthetically versatile NH 2 group. N-functionalization of primary amines is well …
Number of citations: 154 www.nature.com
AR Funk, E Goldberg, EL Chang, SA Trammell… - Dalton …, 2013 - pubs.rsc.org
Hypodentate diamine cobalt(III) pentammine complexes [Co(NH3)5(NH2(CH2)nNH3)](ClO4)4 (8: a: n = 3; b: n = 4; c: n = 6; d: n = 8) have been synthesized via the reaction of [Co(NH3)5…
Number of citations: 6 pubs.rsc.org
A Jain, A Mathur, U Pandey, J Bhatt… - Applied Radiation and …, 2016 - Elsevier
Present work evaluates the potential of a newly synthesized 68 Ga-NOTA-folic acid conjugate for PET imaging of tumors over-expressing folate receptors (FRs). NOTA-folic acid …
Number of citations: 7 www.sciencedirect.com
D Sil, S Panja, CM Jogdeo, R Kumar, A Yu, CE Holbert… - Molecules, 2022 - mdpi.com
Conformationally restrained polyamine analog PG11047 is a well-known drug candidate that modulates polyamine metabolism and inhibits cancer cell growth in a broad spectrum of …
Number of citations: 2 www.mdpi.com

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